molecular formula C16H21N3O3 B2850016 4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide CAS No. 887465-00-1

4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide

Cat. No. B2850016
CAS RN: 887465-00-1
M. Wt: 303.362
InChI Key: YKFLKFYXXFYICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . This structure is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The orientation of different substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound likely involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4-Hydroxypiperidine, a related compound, has a molecular weight of 101.15, and its properties include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

In medicinal chemistry, this compound’s derivatives, particularly those with a pyrrolidine ring, have been investigated for their antibacterial properties . The structure-activity relationship (SAR) studies suggest that substituents on the N′ position and the phenyl group significantly influence antibacterial activity. This compound could serve as a lead structure for developing new antibacterial drugs, with modifications to enhance potency and reduce resistance.

Pharmacology: Protein Kinase Inhibition

Pharmacologically, derivatives of this compound have shown promise as selective inhibitors of protein kinase B (Akt), which is a key player in cell growth and survival pathways . Akt signaling is often deregulated in cancers, making it a target for antitumor agents. Derivatives of this compound could be optimized to develop potent, orally bioavailable inhibitors with potential applications in cancer therapy.

Biochemistry: Enzyme Modulation

In biochemistry, the compound’s core structure, particularly the piperidine moiety, is crucial for modulating enzyme activity. It has been used in the synthesis of compounds that are potent antagonists of the human H3 receptor . Such antagonists have therapeutic potential in treating central nervous system disorders like sleep disturbances, obesity, and schizophrenia.

Organic Chemistry: Synthetic Building Blocks

From an organic chemistry perspective, the compound can be used as a building block for synthesizing a variety of biologically active molecules. Its piperidine core is a versatile scaffold that can be functionalized to create diverse chemical entities with potential pharmacological applications .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its complex structure and potential biological activity, could be a promising area for future research and drug development.

properties

IUPAC Name

4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-14-6-8-18(9-7-14)16(22)17-12-10-15(21)19(11-12)13-4-2-1-3-5-13/h1-5,12,14,20H,6-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLKFYXXFYICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.